
TIC10
描述
TIC10 is a complex organic compound that belongs to the class of imidazo[1,2-A]pyrido[3,4-E]pyrimidines This compound is characterized by its unique structure, which includes a benzyl group and a methylbenzyl group attached to a hexahydroimidazo ring system
准备方法
The synthesis of TIC10 typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-A]pyrido[3,4-E]pyrimidine core, followed by the introduction of the benzyl and methylbenzyl groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
化学反应分析
Mechanism of Action
TIC10 induces apoptosis primarily through dual inhibition of Akt and ERK kinases. This inactivation leads to dephosphorylation of Foxo3a , enabling its nuclear translocation. Once in the nucleus, Foxo3a binds to the TRAIL promoter, upregulating TRAIL transcription and inducing tumor cell apoptosis via TRAIL receptor activation .
Key Reaction Pathway :
-
Akt/ERK inhibition → Foxo3a dephosphorylation → Nuclear translocation → TRAIL transcriptional activation → Apoptosis .
Pharmacokinetics and Metabolism
-
Metabolic Pathways :
Parameter | Observation |
---|---|
Serum Stability | Longer half-life than recombinant TRAIL (~30 min) |
Metabolite Formation | Oxidized and glucuronidated forms |
In Vitro and In Vivo Efficacy
-
Cytotoxicity : Induced TRAIL and apoptosis in colon tumor cells, unlike 5-fluorouracil .
-
TRAIL Induction : Sustained upregulation in tumors and stromal fibroblasts .
-
Thermal Stability : Retained activity under heat, unlike TRAIL protein .
In Vivo Activity :
-
Brain Penetration : Crosses the blood-brain barrier, effective against glioblastoma .
-
Survival Studies : Doubled survival in glioblastoma xenografts, tripled with bevacizumab combination .
Challenges in Commercialization
-
Structural Misidentification : Commercial suppliers marketed the inactive linear isomer (CAS Registry Number 41276-02-2) .
-
Synthesis Standardization : Oncoceutics used Boehringer’s misassigned recipe for clinical trials, while Janda’s team re-synthesized the angular isomer .
This comprehensive analysis highlights this compound’s unique mechanism, structural nuances, and pharmacokinetic profile, underscoring its potential as a TRAIL-inducing anticancer agent.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: It is being explored for its pharmacological properties, including its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of TIC10 involves its interaction with specific molecular targets, such as enzymes and receptors. It may exert its effects by binding to active sites on enzymes, inhibiting their activity, or by interacting with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar compounds to TIC10 include other imidazo[1,2-A]pyrido[3,4-E]pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the ring system. Some examples include:
- 4-Benzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one
- 7-(2-Methylbenzyl)-4-(phenylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one
These similar compounds can be compared based on their chemical properties, reactivity, and potential applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.
生物活性
TIC10, also known as ONC201, is a small molecule with significant biological activity, particularly in the context of cancer treatment. It has garnered attention for its ability to induce apoptosis selectively in cancer cells while sparing normal cells, making it a promising candidate for therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various cancer types, and potential for clinical application.
This compound operates primarily through the upregulation of the TRAIL (TNF-related apoptosis-inducing ligand) pathway. It enhances TRAIL expression by modulating key proteins involved in apoptotic signaling:
- Foxo3a Activation : this compound inactivates Akt and ERK proteins, leading to the activation of Foxo3a, which subsequently boosts TRAIL production .
- Mitochondrial Pathways : The compound has been shown to disrupt mitochondrial functions by suppressing mitochondrial proteins such as TFAM and TUFM, leading to increased oxidative stress and apoptosis in cancer cells .
Efficacy Across Cancer Types
This compound has demonstrated efficacy against various cancer types in preclinical studies:
- Glioblastoma : this compound has been effective in inducing apoptosis in glioblastoma cells and enhancing survival rates in mouse models bearing human glioblastoma grafts. Notably, it doubled the survival of mice treated with this compound compared to controls .
- Breast Cancer : In studies involving breast cancer cell lines (CAMA-1, MCF7, and T47D), this compound exhibited dose-dependent growth inhibition with IC50 values ranging from 1.43 to 1.90 µM. It also showed synergistic effects when combined with mTOR inhibitors like everolimus .
- Colorectal Cancer : this compound has been reported to inhibit pro-neoplastic features in colorectal cancer models, suggesting its broad applicability across different malignancies .
Case Studies and Research Findings
Several studies highlight the potential of this compound in clinical settings:
- Combination Therapy : In a study combining this compound with Bcl-2/Bcl-xL inhibitors (ABT263), a strong synergistic antiproliferative effect was observed on glioblastoma stem-like cells. This suggests that this compound could enhance the efficacy of existing therapies .
- Resistance Mechanisms : Research indicates that this compound can overcome resistance mechanisms in cancer cells, particularly those resistant to conventional treatments. For example, it significantly inhibited proliferation in resistant breast cancer cell lines when combined with everolimus .
- Clinical Trials : this compound is currently undergoing clinical trials for various cancers, including pediatric gliomas (NCT02525692) and adult cancers. Early results indicate a favorable safety profile and promising efficacy .
Summary Table of Biological Activity
Cancer Type | Mechanism of Action | Efficacy | Notes |
---|---|---|---|
Glioblastoma | TRAIL pathway upregulation | Doubled survival in mouse models | Effective against glioblastoma stem-like cells |
Breast Cancer | Mitochondrial disruption | IC50 1.43 - 1.90 µM | Synergistic with mTOR inhibitors |
Colorectal Cancer | Inhibition of pro-neoplastic features | Significant growth inhibition | Enhances effects when combined with other agents |
属性
IUPAC Name |
11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULRUCCHYVXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616632-77-9 | |
Record name | ONC 201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dordaviprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dordaviprone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。